molecular formula C7H6BrN3 B6261517 4-bromo-1H-indazol-5-amine CAS No. 1781483-33-7

4-bromo-1H-indazol-5-amine

Cat. No. B6261517
CAS RN: 1781483-33-7
M. Wt: 212
InChI Key:
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Description

“4-bromo-1H-indazol-5-amine” is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a pyrazole ring fused to a benzene ring .


Synthesis Analysis

Indazoles can be synthesized through various methods. One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “4-bromo-1H-indazol-5-amine” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a bromine atom attached to the fourth carbon atom in the benzene ring and an amine group attached to the fifth carbon atom in the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-1H-indazol-5-amine” include a molecular weight of 212.05 . The compound is a solid at room temperature .

Safety and Hazards

“4-bromo-1H-indazol-5-amine” may form combustible dust concentrations in air. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

Indazole-containing derivatives, including “4-bromo-1H-indazol-5-amine”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches to indazoles and exploring their biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1H-indazol-5-amine involves the conversion of 4-bromo-1H-indazole to the corresponding 5-nitro derivative, followed by reduction of the nitro group to an amine.", "Starting Materials": [ "4-bromo-1H-indazole", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "4-bromo-1H-indazole is treated with nitric acid and sulfuric acid to form the corresponding 5-nitro derivative.", "The 5-nitro derivative is then reduced to the amine using hydrogen gas and palladium on carbon as a catalyst.", "The resulting 4-bromo-1H-indazol-5-amine is isolated and purified." ] }

CAS RN

1781483-33-7

Product Name

4-bromo-1H-indazol-5-amine

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

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